molecular formula C16H22ClN3O2 B2785501 N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide CAS No. 1026330-66-4

N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide

Cat. No. B2785501
CAS RN: 1026330-66-4
M. Wt: 323.82
InChI Key: DGQIGADVXUSCLY-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide, also known as SM-1, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that targets specific proteins and enzymes in the body, making it a valuable tool for studying biological processes and developing new treatments for various diseases.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide involves the inhibition of specific enzymes and proteins in the body, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). By inhibiting these enzymes and proteins, N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to reduce inflammation and improve cardiovascular function by reducing oxidative stress and improving endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide is its specificity for certain enzymes and proteins, making it a valuable tool for studying specific biological processes. However, one of the limitations of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide is its potential toxicity, which can limit its use in certain experiments and require careful monitoring.

Future Directions

There are several future directions for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide research, including the development of new analogs with improved specificity and efficacy, the identification of new targets for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide inhibition, and the development of new therapeutic applications for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide in various diseases. Additionally, further studies are needed to fully understand the potential toxic effects of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide and to develop safer and more effective dosing strategies.

Synthesis Methods

The synthesis of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide involves several steps, including the reaction of 4-chloroaniline with 2-morpholinoethanol, followed by the addition of but-2-enoyl chloride. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide has been used in a wide range of scientific research studies, including cancer research, cardiovascular disease, and neurodegenerative disorders. It has been shown to inhibit the activity of specific proteins and enzymes that are involved in these diseases, making it a valuable tool for developing new treatments and therapies.

properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-13(18-6-7-20-8-10-22-11-9-20)12-16(21)19-15-4-2-14(17)3-5-15/h2-5,12,18H,6-11H2,1H3,(H,19,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIGADVXUSCLY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=C(C=C1)Cl)/NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide

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